molecular formula C12H15N3 B13538034 3-(1-Isopropyl-1h-imidazol-2-yl)aniline

3-(1-Isopropyl-1h-imidazol-2-yl)aniline

Cat. No.: B13538034
M. Wt: 201.27 g/mol
InChI Key: JOUAXBQBBSSOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Isopropyl-1h-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with an isopropyl group and an aniline moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. The use of palladium-catalyzed cross-coupling reactions is a common approach in large-scale synthesis . Additionally, the reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropyl-1h-imidazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce primary amines .

Scientific Research Applications

3-(1-Isopropyl-1h-imidazol-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Isopropyl-1h-imidazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring plays a crucial role in this interaction due to its ability to form hydrogen bonds and coordinate with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Isopropyl-1h-imidazol-2-yl)aniline is unique due to the presence of both an isopropyl group and an aniline moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other imidazole derivatives .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-(1-propan-2-ylimidazol-2-yl)aniline

InChI

InChI=1S/C12H15N3/c1-9(2)15-7-6-14-12(15)10-4-3-5-11(13)8-10/h3-9H,13H2,1-2H3

InChI Key

JOUAXBQBBSSOJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1C2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.